molecular formula C8H9FN2O3 B8664792 2-[(2-Fluoro-6-nitrophenyl)amino]ethanol

2-[(2-Fluoro-6-nitrophenyl)amino]ethanol

Cat. No. B8664792
M. Wt: 200.17 g/mol
InChI Key: HABIAWQPYSFYAP-UHFFFAOYSA-N
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Patent
US07645784B2

Procedure details

2-[(2-Fluoro-6-nitrophenyl)amino]ethanol was prepared starting from 1,2-difluoro-3-nitrobenzene (0.66 g) according to the procedure described for the synthesis of 2-[(2-bromo-6-nitrophenyl)amino]ethanol. Yield 0.78 g (95%). MS (ESI) m/z 201.1 [M+H]. 1H NMR (400 MHz, DMSO-D6) δ ppm: 3.56 (m, 4 H), 4.91 (m, 1H), 6.70 (m, 1H), 7.46 (m, 1H), 7.85 (bs, 1H), 7.89 (m, 1H).
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
2-[(2-bromo-6-nitrophenyl)amino]ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1F.BrC1C=CC=C([N+]([O-])=O)C=1[NH:22][CH2:23][CH2:24][OH:25]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[NH:22][CH2:23][CH2:24][OH:25]

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])F
Step Two
Name
2-[(2-bromo-6-nitrophenyl)amino]ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])NCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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